molecular formula C9H6F2O3 B14183484 3-(3,4-Difluorophenyl)-2-hydroxyprop-2-enoic acid CAS No. 919601-42-6

3-(3,4-Difluorophenyl)-2-hydroxyprop-2-enoic acid

Cat. No.: B14183484
CAS No.: 919601-42-6
M. Wt: 200.14 g/mol
InChI Key: RDFVITNCTKRZJL-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)-2-hydroxyprop-2-enoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a hydroxyprop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenyl)-2-hydroxyprop-2-enoic acid typically involves the reaction of 3,4-difluorophenylacetic acid with suitable reagents under controlled conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the carboxylic acid group, followed by the addition of an appropriate electrophile to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenyl)-2-hydroxyprop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(3,4-Difluorophenyl)-2-hydroxyprop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorophenyl)-2-hydroxyprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of tyrosine-protein phosphatase, affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluorophenylacetic acid
  • 3,4-Difluorophenylboronic acid
  • 3,4-Difluorophenyl isocyanate

Uniqueness

3-(3,4-Difluorophenyl)-2-hydroxyprop-2-enoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its difluorophenyl group and hydroxyprop-2-enoic acid moiety contribute to its versatility in various applications .

Properties

CAS No.

919601-42-6

Molecular Formula

C9H6F2O3

Molecular Weight

200.14 g/mol

IUPAC Name

3-(3,4-difluorophenyl)-2-hydroxyprop-2-enoic acid

InChI

InChI=1S/C9H6F2O3/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-4,12H,(H,13,14)

InChI Key

RDFVITNCTKRZJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=C(C(=O)O)O)F)F

Origin of Product

United States

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